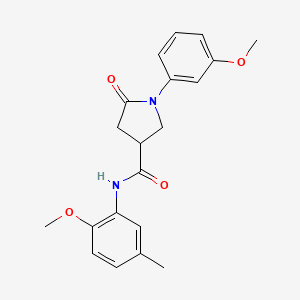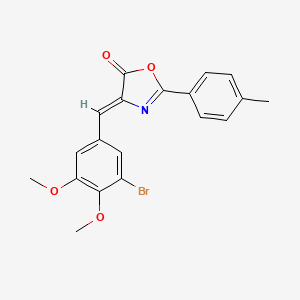
N-(sec-butyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
説明
N-(sec-butyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential medical applications. This compound belongs to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors and has been shown to have various biochemical and physiological effects.
作用機序
BAY 41-2272 acts by inhibiting the activity of N-(sec-butyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting N-(sec-butyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, BAY 41-2272 increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation. It has also been shown to have potential neuroprotective effects, as it can increase the levels of cGMP in the brain.
実験室実験の利点と制限
One of the main advantages of using BAY 41-2272 in lab experiments is its specificity for N-(sec-butyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, which makes it a useful tool for studying the role of cGMP in various physiological processes. However, one limitation is that it can be difficult to obtain pure BAY 41-2272, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on BAY 41-2272, including:
1. Further studies on its potential applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
2. Studies on its potential anti-inflammatory and neuroprotective effects.
3. Development of more efficient synthesis methods for BAY 41-2272.
4. Studies on the potential interactions of BAY 41-2272 with other drugs and compounds.
5. Studies on the long-term effects of BAY 41-2272 on various physiological processes.
科学的研究の応用
BAY 41-2272 has been extensively studied for its potential applications in various medical fields, including the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
N-butan-2-yl-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-4-12(2)17-23(20,21)13-7-8-15(22-3)14(11-13)16(19)18-9-5-6-10-18/h7-8,11-12,17H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVYYJVTFKEXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4675345.png)
![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4675355.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)
![4-({2-[(4-hydroxybenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B4675378.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4675390.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4675391.png)
![6-(4-chlorophenyl)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4675403.png)


![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)
![(3aR,7aS)-2-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4675448.png)